molecular formula C19H15ClN4O2S B11026759 2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11026759
M. Wt: 398.9 g/mol
InChI Key: WCNKKUIANAVRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a chlorobenzyl group and a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H15ClN4O2S/c1-26-14-8-6-12(7-9-14)16-10-17(25)24-18(21-16)22-19(23-24)27-11-13-4-2-3-5-15(13)20/h2-10H,11H2,1H3,(H,21,22,23)

InChI Key

WCNKKUIANAVRAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)SCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is then introduced through a series of condensation reactions.

    Substitution Reactions: The chlorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific combination of substituents and the resulting chemical and biological properties

Biological Activity

The compound 2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazole family, which has been extensively studied for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive view of its biological activities, particularly in the fields of anticancer, antibacterial, and enzyme inhibition.

Chemical Structure and Properties

  • Chemical Formula : C24_{24}H21_{21}ClN2_2O2_2S
  • Molecular Weight : 454.95 g/mol
  • CAS Number : 1611634

The structure features a triazole ring fused with a pyrimidine moiety and is characterized by the presence of a chlorobenzyl sulfanyl group and a methoxyphenyl substituent.

Anticancer Activity

Research indicates that compounds with triazole structures exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines:

  • Colon Carcinoma (HCT-116) : The compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells, indicating potent cytotoxicity .
  • Breast Cancer (MCF-7) : Other triazole derivatives have shown IC50 values ranging from 27.3 μM to 43.4 μM against MCF-7 cells .

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated:

  • In vitro studies revealed that related triazole compounds exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes.

Enzyme Inhibition

The compound has been screened for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Several derivatives showed strong inhibitory activity against AChE, which is crucial for neurotransmitter regulation .
  • Urease : The compound also demonstrated significant urease inhibition, which is relevant in treating infections caused by urease-producing bacteria .

Mechanistic Studies

Mechanistic studies have utilized molecular docking to elucidate the binding interactions between the compound and target proteins. These studies suggest that the sulfanyl group plays a critical role in enhancing binding affinity due to its ability to form hydrogen bonds with amino acid residues in the active sites of enzymes .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell/OrganismIC50 Value (μM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerMCF-7 (Breast Cancer)27.3 - 43.4
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisModerate
Enzyme InhibitionAcetylcholinesteraseStrong Activity
Enzyme InhibitionUreaseSignificant

Case Studies and Research Findings

  • Triazole Derivatives Against Cancer : A study showed that various triazole derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting their potential as targeted cancer therapies .
  • Antibacterial Screening : Another research highlighted the effectiveness of triazole compounds against multi-drug resistant bacterial strains, emphasizing their role in addressing antibiotic resistance .
  • Enzyme Inhibition Mechanisms : Detailed molecular docking studies have provided insights into how these compounds interact with AChE and urease at the molecular level, paving the way for designing more effective inhibitors based on this scaffold .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation reactions. A microwave-assisted method (70–90°C, ethanol solvent, 30 min) achieves ~65% yield by reacting 3-amino-5-(2-chlorobenzylthio)-1,2,4-triazole with 4-methoxyphenyl aldehyde and β-keto esters. Recrystallization from ethanol or acetone is critical for purity (>95%) . Alternative routes use traditional heating (reflux in DMF, 6–8 hours) but with lower yields (40–50%) due to side reactions .

Key Variables Table:

MethodSolventTemperatureTimeYieldPurity
Microwave-assistedEthanol323 K30 min65%>95%
Conventional refluxDMF373 K6 h40–50%85–90%

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?

  • X-ray crystallography : Resolves the bicyclic triazolopyrimidine core (planarity deviation <0.034 Å) and confirms substituent orientations (e.g., dihedral angles between rings: 87–89°) .
  • NMR : 1^1H NMR (CDCl₃) shows distinct peaks for the NH proton (δ 10.89 ppm), aromatic protons (δ 7.14–7.41 ppm), and methyl groups (δ 2.59 ppm) .
  • IR : Sulfanyl (C–S) stretches at 640–680 cm⁻¹ and carbonyl (C=O) at 1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How can substituent effects (e.g., 2-chlorobenzyl vs. 4-methoxyphenyl) be systematically analyzed to optimize bioactivity?

  • Structure-Activity Relationship (SAR) Studies :
  • The 2-chlorobenzyl group enhances lipophilicity (logP ~3.2), improving membrane permeability .
  • The 4-methoxyphenyl group contributes to π-π stacking with biological targets (e.g., enzyme active sites), as shown in molecular docking .
    • Comparative Analysis :
      Replace 4-methoxyphenyl with 4-chlorophenyl (: logP ~3.8) to assess changes in antimicrobial IC₅₀ values. Use HPLC to monitor metabolic stability in liver microsomes .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.1 μM vs. 8.7 μM) may arise from assay conditions.
  • Solutions :

Standardize assay buffers (e.g., 10 mM Mg²⁺ in Tris-HCl, pH 7.4) to minimize ionic interference .

Validate target engagement via SPR (surface plasmon resonance) to confirm direct binding .

  • Cross-Study Validation : Compare cytotoxicity data across cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-specific effects .

Q. What computational strategies are effective for elucidating the mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with human topoisomerase II (PDB ID: 1ZXM). The 4-methoxyphenyl group shows hydrogen bonding with Asp479 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex. RMSD <2.0 Å indicates stable binding .
  • QSAR Models : Train models with descriptors like molar refractivity and polar surface area to predict ADMET properties .

Methodological Recommendations

  • Purity Optimization : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers formed during synthesis .
  • Data Reproducibility : Archive raw spectral data (e.g., .dx NMR files) in repositories like Zenodo for peer validation .
  • Contradiction Mitigation : Employ orthogonal assays (e.g., fluorescence polarization + SPR) to confirm bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.